molecular formula C9H15BrO B13192282 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan

Katalognummer: B13192282
Molekulargewicht: 219.12 g/mol
InChI-Schlüssel: OOIUXRXWSVBTAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is a synthetic organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a bromomethyl group and a hexahydrocyclopenta[b]furan ring system. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan typically involves the bromination of a precursor furan compound. One common method is the reaction of 3-(bromomethyl)furan with pyridinium chlorochromate (PCC) to form the desired product . This reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of bromine as a reagent and appropriate catalysts can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom, resulting in a simpler furan derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of de-brominated furan derivatives.

Wissenschaftliche Forschungsanwendungen

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring can also participate in hydrogen bonding and hydrophobic interactions with target molecules, enhancing its binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan is unique due to its hexahydrocyclopenta[b]furan ring system, which provides additional stability and reactivity compared to simpler furan derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Eigenschaften

Molekularformel

C9H15BrO

Molekulargewicht

219.12 g/mol

IUPAC-Name

3a-(bromomethyl)-2-methyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan

InChI

InChI=1S/C9H15BrO/c1-7-5-9(6-10)4-2-3-8(9)11-7/h7-8H,2-6H2,1H3

InChI-Schlüssel

OOIUXRXWSVBTAE-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CCCC2O1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.